molecular formula C15H17NO2S B232123 4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol

4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol

Cat. No. B232123
M. Wt: 275.4 g/mol
InChI Key: QXZCJSYBKCUVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol, also known as DMBSB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMBSB is a benzothiophene derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of protein kinase C and the activation of the p38 mitogen-activated protein kinase pathway. 4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol has also been shown to induce apoptosis through the activation of caspase-3 and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
Studies have shown that 4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol exhibits various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of inflammation. 4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol has also been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function.

Advantages and Limitations for Lab Experiments

4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, 4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol has limitations in terms of its toxicity and potential side effects, which must be carefully considered in experimental design.

Future Directions

Future research on 4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol should focus on further elucidating its mechanism of action and exploring its potential applications in the treatment of cancer and neurodegenerative diseases. Studies should also investigate the safety and toxicity of 4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol to determine its potential as a therapeutic agent. Additionally, research should explore the potential of 4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol as a tool for chemical biology and drug discovery.

Synthesis Methods

4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol can be synthesized through various methods, including the reaction of 4-hydroxy-1,2-benzenedisulfonic acid with 2-(dimethylaminomethyl)phenyl magnesium bromide, followed by the addition of a reducing agent such as sodium borohydride. Another method involves the reaction of 4-hydroxy-1,2-benzenedisulfonic acid with 2-(dimethylaminomethyl)phenyl chloride, followed by the addition of a reducing agent such as lithium aluminum hydride.

Scientific Research Applications

4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neurodegenerative disease models.

properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol

InChI

InChI=1S/C15H17NO2S/c1-16(2)10-11-5-3-4-6-15(11)19-12-7-8-13(17)14(18)9-12/h3-9,17-18H,10H2,1-2H3

InChI Key

QXZCJSYBKCUVSQ-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O

Origin of Product

United States

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